Cyclospongiaquinone-1
Description
Cyclospongiaquinone-1 (CSQ1) is a marine-derived merosesquiterpene quinone characterized by a tetracyclic benzo[α]xanthene skeleton, comprising a drimane-type sesquiterpene fused to a 1,4-benzoquinone moiety via an oxygen bridge (Figure 1) . It was first isolated from the sponge Dactylospongia elegans and Stelospongia conulata . CSQ1 exhibits diverse bioactivities, including cytotoxicity, antimicrobial effects (particularly against Gram-positive bacteria), anti-inflammatory properties, and hypoxia-inducible factor (HIF-1) activation . Its synthesis has been achieved through acid-induced cyclization of (+)-sclareolide-derived intermediates, with a 24–33% yield over 10–12 steps .
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
10-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |
InChI |
InChI=1S/C22H30O4/c1-20(2)8-6-9-21(3)16(20)7-10-22(4)17(21)11-13-18(24)15(25-5)12-14(23)19(13)26-22/h12,16-17H,6-11H2,1-5H3 |
InChI Key |
HFBFVIXWFQKASY-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |
Synonyms |
cyclospongiaquinone-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Dehydrocyclospongiaquinone-1
- Structure : Differs from CSQ1 by dehydrogenation at the C12–C12a bond, forming a conjugated diene system .
- Source : Co-isolated with CSQ1 from D. elegans .
- Bioactivity : Shares antimicrobial and cytotoxic profiles but may exhibit altered potency due to increased electron delocalization .
Cyclospongiaquinone-2
- Structure : Contains a rearranged sesquiterpene unit with a spiranic skeleton .
- Source : Isolated alongside CSQ1 from D. elegans .
- Bioactivity : Demonstrates moderate cytotoxicity but lacks reported anti-inflammatory activity .
Dactyloquinone B
Functional Analogues
Puupehenone and Puupehenol
- Structure: Lack the ether bridge, possessing a linear sesquiterpene-quinone arrangement .
- Source : Isolated from Dactylospongia spp. and Verongida sponges .
- Bioactivity : Strong antioxidant and antimicrobial effects (MIC = 1–4 μg/mL against S. aureus), surpassing CSQ1 in potency .
Ilimaquinone
- Structure: Linear sesquiterpene-quinone with a drimane skeleton .
- Source : Found in Dysidea spp. .
- Bioactivity: Notable anti-HIV activity (EC₅₀ = 0.8 μM) and HIF-1 activation, but weaker cytotoxicity compared to CSQ1 .
Spongiaquinone
Bioactivity Comparison
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Ether Bridge: The oxygen bridge in CSQ1 enhances conformational rigidity, improving target binding (e.g., HIF-1 or NO synthase) compared to linear analogues like ilimaquinone .
- Quinone Oxidation State: The 1,4-benzoquinone moiety is critical for redox-mediated activities, such as DNA strand break formation (observed in CSQ1 and ilimaquinone) .
- Sesquiterpene Rearrangements: Spiranic or rearranged skeletons (e.g., cyclospongiaquinone-2) reduce bioactivity, suggesting the drimane framework optimizes membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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